3,6-Difluoro-2-(trifluoromethyl)-benzenamine is an organic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. Its molecular formula is and its molecular weight is approximately 197.10 g/mol. This compound belongs to the class of fluorinated anilines, which are known for their unique chemical properties and applications in various fields, particularly in pharmaceuticals and agrochemicals.
The compound can be synthesized from various precursors through specific chemical reactions. It is available commercially from chemical suppliers, including BenchChem and Fisher Scientific, where it is listed under different catalog numbers.
3,6-Difluoro-2-(trifluoromethyl)-benzenamine is classified as a hazardous substance under various regulatory frameworks due to its potential toxicity and environmental impact. It is important to handle this compound with care, following appropriate safety guidelines.
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine typically involves nucleophilic aromatic substitution reactions. One common method includes:
The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine can be represented by the following:
C1=CC(=C(C(=C1F)C(F)(F)F)N)F
MSRFRWLBWPYYSQ-UHFFFAOYSA-N
The compound exhibits a unique substitution pattern that enhances its chemical stability and reactivity due to the presence of multiple fluorine atoms.
3,6-Difluoro-2-(trifluoromethyl)-benzenamine can participate in various chemical reactions typical of aromatic amines:
The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions, often leading to enhanced stability compared to non-fluorinated analogs.
In biological systems, 3,6-Difluoro-2-(trifluoromethyl)-benzenamine may interact with specific molecular targets such as enzymes or receptors. The mechanism of action typically involves:
The enhanced binding affinity due to fluorination suggests potential applications in drug design and development.
Relevant data from safety data sheets indicate potential hazards associated with acute toxicity upon exposure through various routes (oral, dermal, inhalation) .
3,6-Difluoro-2-(trifluoromethyl)-benzenamine has several scientific uses:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.: